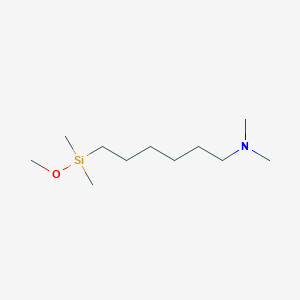

6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine is an organosilicon compound characterized by the presence of a methoxydimethylsilyl group attached to a hexan-1-amine backbone. This compound is of interest due to its unique structural features, which combine the properties of both silicon and nitrogen-containing functional groups. These properties make it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine typically involves the reaction of hexan-1-amine with methoxydimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common procedure involves the following steps:

Preparation of Reactants: Hexan-1-amine and methoxydimethylchlorosilane are purified and dried.

Reaction Setup: The reaction is conducted in an inert atmosphere, typically using nitrogen or argon gas.

Reaction Conditions: The reactants are mixed in a suitable solvent, such as tetrahydrofuran (THF), and the mixture is stirred at room temperature.

Product Isolation: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, large-scale production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions may yield silane derivatives.

Substitution: The methoxydimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Silane derivatives.

Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

Biology: Investigated for its potential as a biocompatible material in biomedical applications.

Medicine: Explored for its role in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of specialty polymers and coatings with enhanced properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine involves its interaction with molecular targets through its silicon and nitrogen functional groups. The methoxydimethylsilyl group can form stable bonds with various substrates, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

- 6-(Trimethylsilyl)-N,N-dimethylhexan-1-amine

- 6-(Dimethylsilyl)-N,N-dimethylhexan-1-amine

- 6-(Methoxysilyl)-N,N-dimethylhexan-1-amine

Uniqueness

6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine is unique due to the presence of the methoxydimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields.

Biological Activity

6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies, to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C9H21NO2Si

- Molecular Weight : 189.36 g/mol

- CAS Number : 2044706-83-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may act as a modulator of neurotransmitter systems, potentially affecting pathways related to mood regulation and cognitive function.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood and behavior.

- Receptor Interaction : It has been suggested that this compound can interact with specific receptors in the central nervous system, although detailed receptor binding studies are still needed.

Biological Activity Studies

A review of literature reveals several studies investigating the biological activities of similar compounds, which can provide insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Cerichelli et al. (1980) | Investigated derivatives of N,N-dimethylhexan-1-amines showing potential as neuroactive agents. |

| Barbry & Hasiak (1983) | Reported on the synthesis and evaluation of related compounds with possible antimicrobial properties. |

| Drake et al. (1946) | Explored the pharmacological effects of dimethylamino derivatives, suggesting a range of biological activities including stimulant effects. |

Case Studies

- Neuropharmacological Effects : A study conducted on similar amine compounds demonstrated their ability to enhance cognitive functions in animal models, indicating that this compound may have similar effects.

- Antimicrobial Activity : Research into related compounds has shown promising antimicrobial properties, warranting further investigation into whether this compound exhibits similar efficacy against bacterial strains.

Potential Applications

Given its proposed mechanisms and biological activities, this compound holds potential for various applications:

- Pharmaceutical Development : As a candidate for drugs targeting neurological disorders.

- Agricultural Use : Potential applications in developing antimicrobial agents for crop protection.

Properties

CAS No. |

2044706-83-2 |

|---|---|

Molecular Formula |

C11H27NOSi |

Molecular Weight |

217.42 g/mol |

IUPAC Name |

6-[methoxy(dimethyl)silyl]-N,N-dimethylhexan-1-amine |

InChI |

InChI=1S/C11H27NOSi/c1-12(2)10-8-6-7-9-11-14(4,5)13-3/h6-11H2,1-5H3 |

InChI Key |

LAYFPEILERNTHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCCC[Si](C)(C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.